molecular formula C15H22O B13409386 trans-2-(4-n-Butylphenyl)cyclopentanol

trans-2-(4-n-Butylphenyl)cyclopentanol

Cat. No.: B13409386
M. Wt: 218.33 g/mol
InChI Key: BSPHRRCKIFUZCE-UHFFFAOYSA-N
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Description

trans-2-(4-n-Butylphenyl)cyclopentanol: is an organic compound with the molecular formula C15H22O and a molar mass of 218.33 g/mol It is a cyclopentanol derivative, characterized by the presence of a butylphenyl group attached to the cyclopentane ring in a trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-n-Butylphenyl)cyclopentanol typically involves the reaction of cyclopentanone with 4-n-butylphenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds through the formation of an intermediate alcohol, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-2-(4-n-Butylphenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • trans-2-(4-Ethylphenyl)cyclopentanol
  • trans-2-(4-Methylphenyl)cyclopentanol
  • trans-2-(4-Propylphenyl)cyclopentanol

Comparison: Compared to its similar compounds, trans-2-(4-n-Butylphenyl)cyclopentanol is unique due to the presence of the butyl group, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-(4-butylphenyl)cyclopentan-1-ol

InChI

InChI=1S/C15H22O/c1-2-3-5-12-8-10-13(11-9-12)14-6-4-7-15(14)16/h8-11,14-16H,2-7H2,1H3

InChI Key

BSPHRRCKIFUZCE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2CCCC2O

Origin of Product

United States

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